molecular formula C15H11NO2 B15361864 5-(3-Methylphenyl)-1H-indole-2,3-dione

5-(3-Methylphenyl)-1H-indole-2,3-dione

Cat. No.: B15361864
M. Wt: 237.25 g/mol
InChI Key: LMNQANNBPYMWDB-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)-1H-indole-2,3-dione is a chemical compound belonging to the class of indole derivatives. Indoles are known for their diverse biological activities and are found in many important synthetic drug molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methylphenyl)-1H-indole-2,3-dione typically involves the reaction of 3-methylphenylhydrazine with isatin under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired indole derivative.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Methylphenyl)-1H-indole-2,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of reduced indole derivatives.

  • Substitution: Formation of substituted indole derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-(3-Methylphenyl)-1H-indole-2,3-dione is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. It can be used in the development of new therapeutic agents.

Medicine: Due to its biological activities, this compound is being studied for its potential use in medical applications, such as the treatment of various diseases.

Industry: In the industry, this compound can be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 5-(3-Methylphenyl)-1H-indole-2,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Indole-2,3-dione (Isatin): A closely related compound with similar reactivity and biological activities.

  • 3-Methylindole (Skatole): Another indole derivative with distinct biological properties.

  • 5-Methylindole: Similar structure but with different substitution patterns.

Uniqueness: 5-(3-Methylphenyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

5-(3-methylphenyl)-1H-indole-2,3-dione

InChI

InChI=1S/C15H11NO2/c1-9-3-2-4-10(7-9)11-5-6-13-12(8-11)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18)

InChI Key

LMNQANNBPYMWDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=C(C=C2)NC(=O)C3=O

Origin of Product

United States

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